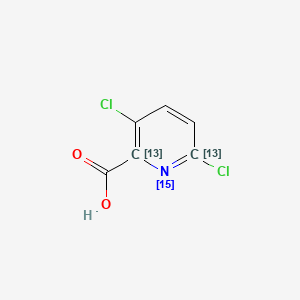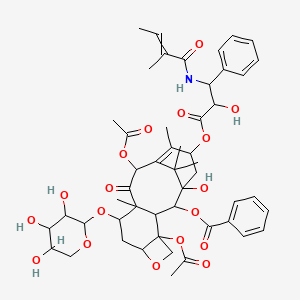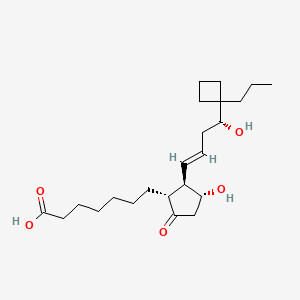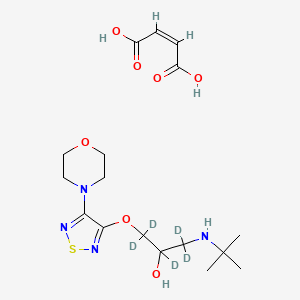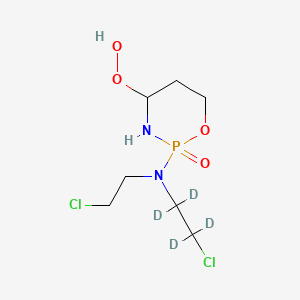
(Z)-4-ethenoxy-4-oxobut-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of maleic acid hydrogen 1-vinyl ester typically involves the esterification of maleic acid with vinyl alcohol. This reaction can be catalyzed by acids such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, maleic acid hydrogen 1-vinyl ester can be produced through the vapor-phase oxidation of benzene or butene/butane using oxygen as an oxidant. This process is highly exothermic and requires careful control of reaction conditions to prevent the formation of unwanted by-products such as carbon monoxide and carbon dioxide .
Chemical Reactions Analysis
Types of Reactions: (Z)-4-ethenoxy-4-oxobut-2-enoic acid undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form maleic anhydride or fumaric acid.
Reduction: Reduction of maleic acid hydrogen 1-vinyl ester can yield succinic acid.
Substitution: The vinyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is commonly employed.
Substitution: Reagents such as halogens (chlorine, bromine) and nucleophiles (amines, alcohols) are used under mild conditions.
Major Products Formed:
Oxidation: Maleic anhydride, fumaric acid.
Reduction: Succinic acid.
Substitution: Various substituted maleic acid derivatives depending on the nucleophile used.
Scientific Research Applications
(Z)-4-ethenoxy-4-oxobut-2-enoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of maleic acid hydrogen 1-vinyl ester involves its ability to undergo polymerization and form cross-linked networks. This property is exploited in the production of thermosetting resins and other polymeric materials. The vinyl group in the compound allows for free radical polymerization, leading to the formation of high molecular weight polymers with desirable mechanical and thermal properties .
Comparison with Similar Compounds
Maleic Anhydride: Similar in structure but lacks the vinyl group. It is more reactive and used in different industrial applications.
Fumaric Acid: An isomer of maleic acid with a trans configuration, leading to different chemical properties and reactivity.
Succinic Acid: A reduction product of maleic acid hydrogen 1-vinyl ester, used in various biochemical applications.
Uniqueness: (Z)-4-ethenoxy-4-oxobut-2-enoic acid is unique due to its vinyl group, which imparts distinct reactivity and allows for the formation of copolymers with tailored properties. This makes it particularly valuable in the development of new materials with specific performance characteristics .
Properties
CAS No. |
19896-47-0 |
|---|---|
Molecular Formula |
C6H6O4 |
Molecular Weight |
142.11 |
IUPAC Name |
(Z)-4-ethenoxy-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C6H6O4/c1-2-10-6(9)4-3-5(7)8/h2-4H,1H2,(H,7,8)/b4-3- |
InChI Key |
GXSSZJREKCITAD-ARJAWSKDSA-N |
SMILES |
C=COC(=O)C=CC(=O)O |
Synonyms |
Maleic acid hydrogen 1-vinyl ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



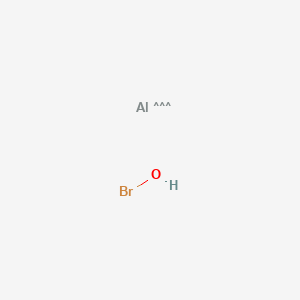
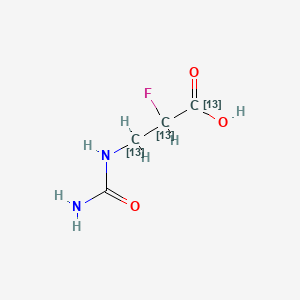
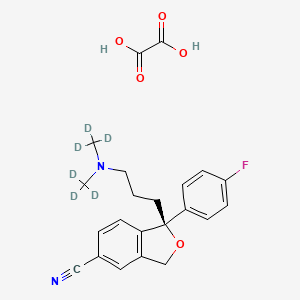

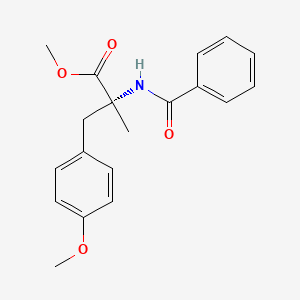
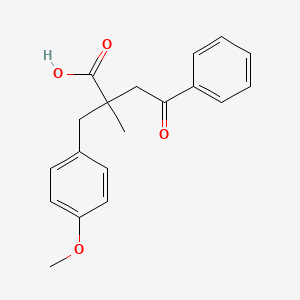
![1-[(2S)-Amino-1-oxo-3-phenylpropyl]pyrrolidine mono(trifluoroacetate)](/img/structure/B564244.png)
